2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H18Cl2FN5O3 and its molecular weight is 490.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a structural analog of 2,4-D, this compound may also function as a synthetic auxin. Auxins work by influencing cell growth rates. When absorbed by the plant’s tissue, it can lead to uncontrolled, unsustainable growth, causing stem curling, leaf wilting, and eventually plant death .
Biochemical Pathways
The compound likely affects the auxin signaling pathway, a fundamental component of plant growth and development. This pathway controls various processes, including cell division, elongation, and differentiation .
Pharmacokinetics
2,4-D is typically used in the form of its ammonium salt . It is poorly soluble in water but readily soluble in organic solvents .
Result of Action
The compound’s action at the molecular and cellular level results in uncontrolled and unsustainable growth, leading to physical deformities such as stem curling and leaf wilting, and eventually causing the plant’s death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be affected by the plant species, the dosage used, and the environmental conditions at the time of application .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN5O3/c23-15-3-6-19(18(24)9-15)33-12-20(31)26-7-8-30-21-17(10-28-30)22(32)29(13-27-21)11-14-1-4-16(25)5-2-14/h1-6,9-10,13H,7-8,11-12H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLKOHMBRSUILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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